An In-depth Technical Guide to the Chemical Properties of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione
An In-depth Technical Guide to the Chemical Properties of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione
An In-depth Technical Guide to the Chemical Properties of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione, a halogenated heterocyclic compound, represents a scaffold of significant interest in medicinal chemistry and materials science. As an analogue of isatoic anhydride, its reactivity is characterized by a susceptibility to nucleophilic attack, making it a versatile precursor for the synthesis of a variety of nitrogen-containing heterocycles, including quinazolinones and benzodiazepines. The presence of the bromine atom on the aromatic ring not only influences its electronic properties and reactivity but also serves as a synthetic handle for further molecular elaboration through cross-coupling reactions. While direct biological data for this specific molecule is limited in publicly accessible literature, the benzoxazine and quinazolinone cores are well-established pharmacophores, exhibiting a broad range of biological activities, including anticancer and antimicrobial properties. This guide provides a comprehensive overview of the known and predicted chemical properties of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione, including its synthesis, spectral characteristics, chemical reactivity, and potential therapeutic applications, thereby serving as a valuable resource for researchers in the field.
Molecular Structure and Physicochemical Properties
6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione possesses a bicyclic structure where a benzene ring is fused to a 1,3-oxazine-2,4-dione ring. The bromine atom is substituted at the 6-position of the benzoxazine core.
Table 1: Physicochemical Properties of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione
| Property | Value | Source |
| Chemical Formula | C₈H₄BrNO₃ | PubChem[3] |
| Molecular Weight | 242.03 g/mol | PubChem[3] |
| CAS Number | 24088-82-2 | PubChem[3] |
| Melting Point | 292-293 °C | ECHEMI[1] |
| Appearance | Predicted to be a solid | |
| XLogP3-AA (Computed) | 1.2 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Topological Polar Surface Area | 55.4 Ų | PubChem[3] |
Synthesis
The primary route for the synthesis of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione involves the cyclization of 2-amino-5-bromobenzoic acid. This precursor can be prepared from commercially available starting materials.[4][5] The cyclization is typically achieved using a phosgene equivalent, such as triphosgene, in an inert solvent.
Caption: Synthetic pathway to 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.
Experimental Protocol: Synthesis of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione (Proposed)
This protocol is based on general procedures for the synthesis of isatoic anhydrides from anthranilic acids.[6]
Materials:
-
2-Amino-5-bromobenzoic acid
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, dissolve 1 equivalent of 2-amino-5-bromobenzoic acid in anhydrous THF.
-
Stir the solution under an inert atmosphere.
-
Carefully add a solution of 0.4 equivalents of triphosgene in anhydrous THF dropwise to the stirred solution at room temperature. Caution: Phosgene is highly toxic. Triphosgene should be handled with extreme care in a well-ventilated fume hood.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product is expected to precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold THF to remove any unreacted starting materials.
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Dry the product under vacuum to yield 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the oxazine ring. The aromatic region will display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. Based on data for 6-bromoisatoic anhydride, the N-H proton is expected to be a broad singlet at a downfield chemical shift.[1]
Table 2: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~11.8 | br s | N-H |
| ~7.9 | d | H-5 |
| ~7.7 | dd | H-7 |
| ~7.2 | d | H-8 |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the two carbonyl carbons, the four aromatic carbons of the benzene ring, and the two aromatic carbons of the fused ring system.
Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~160 | C=O (ester) |
| ~148 | C=O (amide) |
| ~140 | C-8a |
| ~138 | C-7 |
| ~128 | C-5 |
| ~118 | C-8 |
| ~116 | C-6 |
| ~115 | C-4a |
FT-IR Spectroscopy
The infrared spectrum will be characterized by the presence of two distinct carbonyl stretching frequencies, a hallmark of cyclic anhydrides.[7] The N-H stretching vibration will also be a prominent feature.
Table 4: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3100 | N-H stretch |
| ~1760 | Asymmetric C=O stretch |
| ~1710 | Symmetric C=O stretch |
| 1620-1580 | C=C aromatic stretch |
| ~1250 | C-O-C stretch |
| ~820 | C-H out-of-plane bend |
Chemical Reactivity
The chemical reactivity of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is dominated by the electrophilic nature of the carbonyl carbons, making it susceptible to nucleophilic acyl substitution.[8] Attack by a nucleophile typically leads to the opening of the oxazine ring.
Caption: General reaction of 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione with nucleophiles.
Reaction with Amines
Reaction with primary or secondary amines is expected to proceed via nucleophilic attack at the C4 carbonyl, leading to ring opening and the formation of 2-amino-5-bromobenzamides. These intermediates can then be cyclized to form quinazolinone derivatives, which are of significant interest in medicinal chemistry.[9]
Reaction with Alcohols
In the presence of an alcohol and a suitable catalyst, 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is expected to undergo ring opening to form the corresponding 2-amino-5-bromobenzoate ester.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position provides a valuable site for derivatization through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for drug discovery.
Potential Biological Activities
While specific biological data for 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione are not extensively reported, the core structures that can be synthesized from it are known to possess significant biological activities.
Anticancer Potential
Derivatives of benzoxazinone and the corresponding quinazolinones have been reported to exhibit potent anticancer activity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.[9][10] The proposed mechanisms of action often involve the induction of apoptosis through the activation of caspases and modulation of key signaling pathways.
Antimicrobial Potential
The benzoxazine scaffold is also a component of various compounds with demonstrated antimicrobial properties.[11] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The ability to readily synthesize a library of derivatives from 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione makes it an attractive starting point for the development of new antimicrobial agents.
Conclusion
6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is a versatile heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined reactivity towards nucleophiles, coupled with the potential for further derivatization at the bromine position, provides access to a wide array of complex molecules. While further experimental validation of its spectroscopic and biological properties is warranted, the information compiled in this guide, based on established chemical principles and data from closely related compounds, offers a solid foundation for researchers to explore the full potential of this intriguing molecule.
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